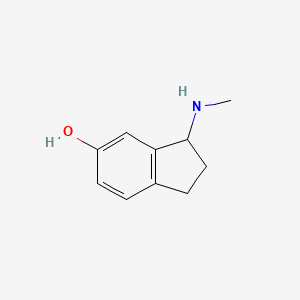
3-(methylamino)-2,3-dihydro-1H-inden-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methylamino)-2,3-dihydro-1H-inden-5-ol is a chemical compound with the molecular formula C10H13NO It is a derivative of aminoindan, characterized by the presence of a methyl group, a hydroxyl group, and an amino group attached to the indane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylamino)-2,3-dihydro-1H-inden-5-ol typically involves the following steps:
Starting Material: The synthesis begins with 6-hydroxy-1-aminoindane as the starting material.
Methylation: The amino group is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(methylamino)-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(methylamino)-2,3-dihydro-1H-inden-5-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a neuroprotective agent and its role in the treatment of neurodegenerative diseases such as Parkinson’s disease
Pharmacology: The compound is investigated for its effects on monoamine oxidase (MAO) enzymes and its potential as an MAO inhibitor.
Biology: Research explores its interactions with biological systems and its impact on cellular processes.
Mechanism of Action
The mechanism of action of 3-(methylamino)-2,3-dihydro-1H-inden-5-ol involves its interaction with monoamine oxidase (MAO) enzymes. It acts as an inhibitor of MAO, preventing the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
1-Aminoindan: A positional isomer with similar pharmacological properties.
Rasagiline: An MAO-B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: Another MAO-B inhibitor with neuroprotective properties.
Uniqueness
3-(methylamino)-2,3-dihydro-1H-inden-5-ol is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other aminoindan derivatives. Its methyl and hydroxyl groups can influence its interaction with biological targets and its overall pharmacokinetic profile .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-(methylamino)-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C10H13NO/c1-11-10-5-3-7-2-4-8(12)6-9(7)10/h2,4,6,10-12H,3,5H2,1H3 |
InChI Key |
OQYUFINCFJYYFH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













